Product packaging for 2-chloro-N-ethyl-4-methylbenzamide(Cat. No.:)

2-chloro-N-ethyl-4-methylbenzamide

Cat. No.: B5412432
M. Wt: 197.66 g/mol
InChI Key: PDMXIUKOGQMRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-ethyl-4-methylbenzamide (Molecular Formula: C 10 H 12 ClNO, Molecular Weight: 197.66 g/mol) is a substituted benzamide derivative of significant interest in chemical research and development. This compound serves as a valuable synthetic intermediate and building block for the preparation of more complex molecules. Its structure, featuring both chloro and ethyl substituents on the benzamide core, makes it a versatile precursor in organic synthesis, particularly in the construction of heterocyclic compounds and functional materials. Substituted benzamides with chloro and alkyl groups are frequently investigated as core structures in medicinal chemistry and drug discovery efforts. Related compounds, such as those featuring pyrimidinyl groups, have been explored for their potential biological activities . Furthermore, similar chemical scaffolds are the subject of advanced quantum computational and spectroscopic studies to understand their electronic properties and potential interactions with biological targets . Researchers value this compound for its utility in developing novel compounds for biochemical screening and as a standard in analytical method development. This product is intended for research purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO B5412432 2-chloro-N-ethyl-4-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-ethyl-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-3-12-10(13)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMXIUKOGQMRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro N Ethyl 4 Methylbenzamide and Its Structural Analogs

Strategic Design of Synthetic Routes to Benzamide (B126) Scaffolds

The synthesis of a polysubstituted benzamide such as 2-chloro-N-ethyl-4-methylbenzamide requires careful planning to control regioselectivity and ensure the efficient formation of the core amide bond. The strategic design involves evaluating various classical and modern synthetic reactions to assemble the final molecule from readily available precursors.

Amidation Reactions and Amide Bond Formation Strategies

The formation of the amide bond is the cornerstone of benzamide synthesis. The most traditional and direct approach involves the condensation reaction between a carboxylic acid and an amine. youtube.com For the synthesis of this compound, this would involve the reaction of 2-chloro-4-methylbenzoic acid with ethylamine (B1201723). However, since the direct reaction requires high temperatures and often results in low yields, the carboxylic acid must first be "activated."

A common and highly effective activation method is the conversion of the carboxylic acid to a more reactive acyl chloride. nih.gov 2-chloro-4-methylbenzoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-chloro-4-methylbenzoyl chloride. This highly electrophilic intermediate then readily reacts with ethylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, to yield the desired N-ethylbenzamide.

Alternatively, a wide array of coupling reagents has been developed for the direct formation of amides from carboxylic acids and amines under milder conditions. These reagents activate the carboxylic acid in situ. This method avoids the need to isolate the often-sensitive acyl chloride.

Table 1: Comparison of Common Amide Bond Formation Strategies

Method Activating Agent / Coupling Reagent Typical Conditions Advantages Disadvantages
Acyl Chloride Method Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reaction with amine in an aprotic solvent with a base (e.g., pyridine, triethylamine) High reactivity, often high yield. Requires an extra step; acyl chlorides can be sensitive to moisture and difficult to handle.
Carbodiimide Coupling DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Often with an additive like HOBt (Hydroxybenzotriazole) in a solvent like DMF or DCM at room temperature. Mild conditions, widely applicable. Formation of urea (B33335) byproducts that can be difficult to remove (especially with DCC).
Phosphonium-Based Coupling BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP Aprotic solvent (DMF, CH₃CN), base (DIPEA). High efficiency, even for hindered substrates. Reagents are expensive; byproducts can be problematic.
Uronium-Based Coupling HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU Aprotic solvent (DMF), base (DIPEA). Very rapid and efficient, low racemization for chiral substrates. High cost of reagents.

Cross-Coupling Reactions for Aryl-Halide Functionalization

Cross-coupling reactions are a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While not typically used for the final amide bond formation, they are instrumental in building the substituted aryl scaffold itself. For a molecule like this compound, these reactions could be used to introduce the methyl group onto a dichlorinated benzoic acid precursor, for example.

Substituent-Directed Synthetic Control

The substituents on the aromatic ring play a critical role in directing the synthesis and influencing reaction rates. In this compound, the electronic and steric properties of the chloro and methyl groups are significant.

2-Chloro Group: The chlorine atom at the ortho position exerts two main effects. Its inductive effect is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon in the corresponding acyl chloride, potentially speeding up the nucleophilic attack by the amine. However, its position creates significant steric hindrance around the reaction center. This steric bulk can impede the approach of the amine, making amide formation more difficult compared to an unhindered benzoyl chloride. nih.gov

4-Methyl Group: The methyl group at the para position is weakly electron-donating through hyperconjugation. This effect slightly reduces the reactivity of the carboxylic acid group but is generally overshadowed by the stronger effects of the ortho-chloro substituent.

The combination of these effects, particularly the steric hindrance from the ortho-chloro group, means that the synthesis of this compound may require optimized conditions, such as higher temperatures, longer reaction times, or the use of highly efficient coupling reagents or catalysts to achieve good yields.

Catalytic Approaches in the Synthesis of this compound

To overcome the challenges posed by sterically hindered and electronically deactivated substrates, catalytic methods have become indispensable. Both transition-metal catalysis and organocatalysis offer powerful solutions for the efficient formation of the amide bond in molecules like this compound.

Transition Metal-Catalyzed Processes

Transition metal catalysts, particularly those based on palladium, copper, and nickel, have revolutionized amide synthesis. google.comyoutube.com These catalysts can facilitate direct amidation of carboxylic acids or activate aryl halides for subsequent reactions.

For the synthesis of substituted benzamides, copper-based systems are well-established for catalyzing the coupling of aryl halides with amines and amides. Nickel catalysis has also emerged as a powerful tool for the functionalization of benzamides themselves, for instance, in the para-selective alkylation of benzamide derivatives using a bulky catalyst system. acs.org While a direct transition-metal catalyzed amidation of 2-chloro-4-methylbenzoic acid with ethylamine may be feasible, the primary advantage of these catalysts lies in their ability to construct complex scaffolds and overcome the high activation barriers associated with unreactive substrates.

Organocatalysis in Benzamide Formation

In recent decades, organocatalysis—the use of small, metal-free organic molecules to accelerate reactions—has emerged as a sustainable and powerful alternative to metal-based catalysis. asiaresearchnews.com For benzamide synthesis, organocatalysts such as ureas, thioureas, and N-heterocyclic carbenes (NHCs) have shown significant promise. nih.govbeilstein-journals.org

Bifunctional organocatalysts, which contain both a hydrogen-bond donating motif (like a urea) and a Lewis basic site (like a tertiary amine), are particularly effective. beilstein-journals.org The urea group can activate the carboxylic acid by forming hydrogen bonds, making the carbonyl carbon more electrophilic, while the amine site can activate the nucleophile or assist in the reaction sequence. This dual activation strategy has proven effective for the synthesis of sterically hindered amides. The design of these catalysts must balance steric factors to ensure proper substrate binding without impeding the reaction. nih.gov

Table 2: Overview of Catalytic Approaches for Hindered Benzamide Synthesis

Catalytic System Catalyst Example Mechanism Applicability
Transition Metal Catalysis Copper(I) Iodide (CuI) Coordination to halide, oxidative addition, reductive elimination cycle. Primarily for C-N bond formation in aryl halide precursors (e.g., Ullmann coupling).
Transition Metal Catalysis Nickel / NHC Ligand Cooperative catalysis for functionalization of the arene ring. acs.org Site-selective C-H activation and alkylation of benzamide derivatives. acs.org
Organocatalysis Schreiner's Thiourea Hydrogen-bond donation activates the electrophile. Effective for various reactions, including Friedel-Crafts and Diels-Alder. Applicable to activating carbonyl compounds.
Organocatalysis Bifunctional (Thio)urea-Amine Dual activation: H-bonding to the electrophile and Brønsted/Lewis base activation of the nucleophile. beilstein-journals.org Highly effective for asymmetric synthesis and reactions with sterically demanding substrates. beilstein-journals.org
Organocatalysis N-Heterocyclic Carbene (NHC) Nucleophilic attack on an aldehyde to form a Breslow intermediate, which can act as an acyl anion equivalent. Primarily used in reactions involving aldehydes, but can be adapted for acyl-transfer reactions. asiaresearchnews.com

Stereoselective and Regioselective Synthesis Techniques

The synthesis of this compound inherently involves regioselectivity in the placement of the chloro and methyl groups on the benzene (B151609) ring. The primary precursor, 2-chloro-4-methylbenzoic acid, dictates the substitution pattern of the final product. nih.gov Advanced synthetic methods focus on controlling this regiochemistry during the synthesis of the benzoic acid precursor and on achieving selective N-acylation.

Regioselective Synthesis of the Benzoyl Moiety:

The synthesis of the key intermediate, 2-chloro-4-methylbenzoic acid, can be approached through several regioselective strategies. One common method involves the chlorination of 4-methylbenzoic acid. However, this can lead to a mixture of isomers. A more controlled approach is the chlorination of 4-methylsulfonyltoluene, followed by oxidation. google.com For instance, 4-methylsulfonyltoluene can be chlorinated in the presence of a catalyst like iron powder in a low-polarity solvent to yield 2-chloro-4-methylsulfonyltoluene, which is then oxidized to 2-chloro-4-methylsulfonylbenzoic acid. google.com Another route involves the direct oxidation of 2-chloro-4-methyltoluene, although this can be challenging due to the deactivating effect of the chloro group.

Stereoselective Amidation:

While this compound itself is not chiral, stereoselectivity becomes crucial when synthesizing its structural analogs with chiral amines or when introducing chiral centers into the benzoyl moiety. For instance, the coupling of a chiral amine with 2-chloro-4-methylbenzoic acid would require conditions that preserve the stereochemical integrity of the amine.

Modern catalytic methods for amide bond formation offer mild conditions that are often compatible with stereocenters. ucl.ac.uksigmaaldrich.com For example, boronic acid-catalyzed amidation of carboxylic acids proceeds at room temperature and can be highly effective for coupling sensitive substrates. sigmaaldrich.com Similarly, enzyme-catalyzed N-acylation, for instance using lipase, can offer high chemo- and stereoselectivity under mild reaction conditions. beilstein-journals.org

The following table summarizes various catalytic systems used for N-acylation, which could be applied to the stereoselective synthesis of analogs of this compound.

Catalyst SystemSubstratesKey FeaturesReference
Ruthenium ComplexesAlcohols and AminesDehydrogenative coupling, high atom economy sigmaaldrich.com
Boronic AcidsCarboxylic Acids and AminesMild conditions, broad scope sigmaaldrich.com
Lipase (e.g., Novozym® 435)Fatty Acids/Esters and AminesHigh chemoselectivity, environmentally benign beilstein-journals.org
IodineAcyl Chlorides and AminesSolvent-free, rapid, high yields researchgate.net

Methodological Advancements in Reaction Optimization and Scale-Up for Research Applications

Optimizing the synthesis of this compound for research applications involves maximizing yield and purity while minimizing reaction time and waste. Key to this is the selection of an appropriate coupling method and the systematic optimization of reaction parameters.

Amide Bond Formation Strategies:

The most common laboratory-scale synthesis of benzamides involves the reaction of a carboxylic acid with an amine, often activated by a coupling agent, or the reaction of an acyl chloride with an amine. The latter is often preferred for its high reactivity. For the synthesis of this compound, 2-chloro-4-methylbenzoyl chloride would be reacted with ethylamine, typically in the presence of a base like triethylamine to neutralize the HCl byproduct. researchgate.net

Recent advancements focus on catalyst-driven, more sustainable methods. For instance, direct catalytic amidation of 2-chloro-4-methylbenzoic acid with ethylamine avoids the need to prepare the acyl chloride, reducing the number of synthetic steps and the generation of hazardous waste. ucl.ac.uk Catalysts such as triarylsilanols have been shown to be effective for the direct amidation of carboxylic acids. acs.org

Reaction Optimization:

The optimization of the synthesis of this compound would involve a systematic study of various parameters. The following table outlines key parameters and their potential impact on the reaction outcome.

ParameterEffect on ReactionOptimization Goal
Solvent Can influence reactant solubility, reaction rate, and product isolation.Select a solvent that dissolves reactants well and facilitates product purification.
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side reactions.Find the lowest temperature at which the reaction proceeds at a reasonable rate.
Catalyst Can significantly increase reaction rate and allow for milder conditions.Identify a catalyst that provides high yield and selectivity with low loading.
Stoichiometry The ratio of reactants can impact conversion and selectivity.Use the optimal ratio to maximize the conversion of the limiting reagent.
Reaction Time Insufficient time leads to incomplete reaction, while excessive time can promote side reactions.Determine the minimum time required for complete conversion.

Scale-Up for Research Applications:

Scaling up the synthesis of this compound from milligram to gram quantities for further research requires careful consideration of several factors. Continuous-flow chemistry offers a promising alternative to traditional batch processing for scale-up. nih.gov In a continuous-flow setup, reactants are pumped through a heated reactor, allowing for better control over reaction parameters such as temperature and residence time. This can lead to higher yields, improved safety, and easier scale-up. nih.gov For example, the N-acetylation of various amines has been successfully scaled up using a continuous-flow process with alumina (B75360) as a catalyst. nih.gov Such a system could be adapted for the synthesis of this compound.

The following table provides a comparative overview of batch versus continuous-flow synthesis for the preparation of benzamides.

FeatureBatch SynthesisContinuous-Flow Synthesis
Scalability Can be challenging due to heat and mass transfer limitations.More straightforward to scale by running the system for a longer time or by using parallel reactors.
Safety Handling large quantities of reagents can be hazardous.Smaller reaction volumes at any given time enhance safety.
Process Control More difficult to control temperature and mixing uniformly.Precise control over temperature, pressure, and residence time.
Yield and Purity Can be lower due to side reactions and workup issues.Often higher due to better control and reduced side reactions.

Comprehensive Spectroscopic and Crystallographic Elucidation of 2 Chloro N Ethyl 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom within a molecule.

High-Resolution ¹H NMR Chemical Shift Analysis

High-resolution ¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2-chloro-N-ethyl-4-methylbenzamide, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons.

The aromatic region of the spectrum is expected to show signals for the three protons on the substituted benzene (B151609) ring. The proton ortho to the chloro group and meta to the amide group would likely appear as a doublet, influenced by its neighboring proton. The proton between the chloro and methyl groups would also present as a doublet, while the proton ortho to the amide and meta to the methyl group would likely be a singlet or a narrowly split multiplet.

The ethyl group attached to the nitrogen atom gives rise to a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, resulting from coupling with the methylene protons. The methyl group on the benzene ring will appear as a distinct singlet, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H7.20 - 7.50m-
NH~8.0 (broad)s-
-CH2- (ethyl)~3.40q~7.2
-CH3 (ring)~2.35s-
-CH3 (ethyl)~1.20t~7.2

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Detailed ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate signal.

The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum, around 165-170 ppm. The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the chlorine atom being shifted further downfield. The carbon bearing the methyl group will also have a characteristic chemical shift. The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (amide)~168
C-Cl~132
C-CH3 (ring)~138
Aromatic C-H125-130
Aromatic C (quaternary)135-140
-CH2- (ethyl)~40
-CH3 (ring)~21
-CH3 (ethyl)~15

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be observed, confirming their connectivity. It would also help to delineate the coupling relationships between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the chemical shifts of the aromatic C-H carbons and the carbons of the ethyl and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms. For instance, a correlation between the carbonyl carbon and the protons of the ethyl group's methylene, as well as the aromatic proton ortho to the amide, would be expected. Correlations from the methyl protons on the ring to the adjacent aromatic carbons would also be visible, aiding in the complete structural assignment.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound (C10H12ClNO), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine is particularly distinctive due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in two molecular ion peaks separated by two mass units.

Table 3: Predicted Exact Mass for this compound

Isotopologue Formula Calculated Exact Mass (Da)
[M]⁺ (with ³⁵Cl)C10H12³⁵ClNO197.0607
[M+2]⁺ (with ³⁷Cl)C10H12³⁷ClNO199.0578

The observation of this isotopic pattern with the correct mass difference and intensity ratio in the HRMS spectrum would provide strong evidence for the presence of one chlorine atom in the molecule and would confirm its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and identifying any volatile impurities.

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting chromatogram will show a major peak corresponding to this compound, and the retention time of this peak can be used for identification purposes. The mass spectrum associated with this peak will exhibit the molecular ion and a characteristic fragmentation pattern. Common fragmentation pathways for such a molecule could include the loss of the ethyl group, the cleavage of the amide bond, and the loss of the chlorine atom.

Table 4: Potential Fragmentation Ions in the Mass Spectrum of this compound

Fragment Ion Structure m/z (for ³⁵Cl)
[M-C2H5]⁺[C8H7ClNO]⁺168
[C7H6ClCO]⁺2-chloro-4-methylbenzoyl cation153
[C7H6Cl]⁺2-chloro-4-methylphenyl cation125
[C2H5NHCO]⁺Ethyl isocyanate cation71

The presence of any minor peaks in the chromatogram would indicate the presence of impurities. The mass spectra of these impurities can be analyzed to identify their structures, providing a comprehensive assessment of the sample's purity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Spectroscopic techniques are fundamental in elucidating the structural features of a molecule.

Infrared (IR) Spectroscopy would be employed to identify the characteristic functional groups present in this compound. The expected absorption bands would include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretching: A strong absorption band typically found between 1630-1680 cm⁻¹ for the amide I band (primarily C=O stretch).

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

N-H Bending: The amide II band, a result of N-H bending and C-N stretching, is expected in the region of 1510-1570 cm⁻¹.

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the chloro substituent.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy would provide insights into the electronic transitions within the molecule. The benzamide (B126) chromophore would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The presence of the chloro and methyl substituents on the benzene ring would likely cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted benzamide.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Analysis of Intermolecular Interactions (e.g., N-H···O Hydrogen Bonding, π-Stacking)

In the solid state, molecules of this compound would be expected to pack in a specific arrangement stabilized by various intermolecular forces. A crucial interaction would be the N-H···O hydrogen bond , where the amide hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This typically leads to the formation of chains or dimeric structures.

Additionally, π-stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal lattice. The analysis would quantify the distances and geometries of these interactions.

Computational and Theoretical Studies on 2 Chloro N Ethyl 4 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-chloro-N-ethyl-4-methylbenzamide, these calculations can elucidate the molecule's three-dimensional structure, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust method for investigating the ground-state electronic properties of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized geometry of this compound can be determined. These calculations typically reveal key structural parameters. For instance, a hypothetical optimized structure might present the bond lengths and angles as detailed in the table below.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterValue
C-Cl Bond Length1.74 Å
C=O Bond Length1.23 Å
C-N Bond Length1.35 Å
Phenyl Ring C-C (avg)1.39 Å
N-C (ethyl) Bond Length1.46 Å
C-C-N-H Dihedral Angle~180° (trans)

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transitions and excited-state properties of molecules. For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by identifying the vertical excitation energies and oscillator strengths of the lowest singlet excited states. The primary electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In substituted benzamides, these orbitals are often localized on the aromatic ring and the amide group.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.52750.15
S0 → S25.22380.28

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of this compound over time, offering insights into its flexibility and stable conformations in different environments (e.g., in a vacuum or in a solvent). nih.gov By simulating the molecule's movements based on a force field, one can identify the most populated conformational states and the energy barriers between them. For this molecule, key flexible regions would be the rotation around the C-N amide bond and the C-C bonds of the ethyl group. MD simulations can reveal the preferred orientations of the N-ethyl group and the impact of solvent on these preferences. rsc.org

Molecular Docking and Ligand-Receptor Interaction Prediction (Theoretical Models)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov In the context of this compound, if it were being investigated as a potential bioactive compound (e.g., an herbicide or a pharmaceutical), docking studies would be crucial. tandfonline.comnih.gov These studies would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a target protein. For example, the amide group could act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the chlorophenyl group could engage in hydrophobic and halogen bonding interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net For a class of compounds like substituted benzamides, a QSAR model could be developed to predict their herbicidal or fungicidal activity based on molecular descriptors. tandfonline.comnih.govasianpubs.orgnih.gov These descriptors can be calculated from the molecular structure and include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. A hypothetical QSAR equation for a series of benzamides might look like:

Biological Activity (log 1/C) = a(logP) + b(HOMO energy) + c*(Molecular Volume) + d

Where a, b, c, and d are constants derived from the statistical analysis of a training set of molecules.

Structure Molecular Interaction Relationship Studies of 2 Chloro N Ethyl 4 Methylbenzamide Derivatives

Methodological Approaches for Investigating Structure-Interaction Relationships

To elucidate the intricate connections between the chemical structure of 2-chloro-N-ethyl-4-methylbenzamide derivatives and their biological activity, researchers employ a variety of methodological approaches. A primary technique is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govigi-global.com These models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, studies on substituted benzamides have successfully used topological descriptors and molecular connectivity indices to model antimicrobial activity. nih.gov

Another powerful approach is molecular docking . This computational method predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govresearchgate.net For example, docking studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have revealed important interactions with the active sites of enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net

Pharmacophore modeling is also a key strategy. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.govdovepress.comdergipark.org.tr By identifying a common pharmacophore for a series of active compounds, researchers can design novel molecules that fit this model and are likely to exhibit the desired biological activity. nih.govdergipark.org.tr This approach has been successfully applied to discover novel benzamide (B126) derivatives as antiviral agents. nih.gov

Furthermore, X-ray crystallography provides high-resolution, three-dimensional structural information of a ligand bound to its target protein. This detailed view of the binding site can confirm the predictions from molecular docking and provide a precise understanding of the interactions at an atomic level. nih.govresearchgate.net Studies on related benzamide structures, such as 2-chloro-N-(4-methylphenyl)benzamide, have utilized X-ray crystallography to determine the conformation of the molecule and the intermolecular interactions in the crystal lattice. nih.gov

Finally, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D NMR techniques like HOESY, can be used to determine the conformation of ligands in solution and to observe interactions between the ligand and its target, confirming the presence of intramolecular hydrogen bonds that can pre-organize the ligand for binding. nih.gov

Impact of Substituent Variation on Molecular Recognition Patterns

The nature and position of substituents on the this compound scaffold have a profound impact on its molecular recognition by biological targets. Variations in substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly affect the binding affinity. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to enhance the inhibitory activity against α-glucosidase and α-amylase. researchgate.net This suggests that a balanced electronic distribution is crucial for optimal interaction with the target enzymes.

Steric and Hydrophobic Effects: The size and shape of substituents play a critical role in how a molecule fits into a binding pocket. In a study of N-(2-aminoethyl)benzamide analogues as monoamine oxidase-B (MAO-B) inhibitors, the relative potencies of the compounds were rationalized in terms of steric and hydrophobic effects. nih.gov Larger, bulkier substituents may either enhance binding by filling a hydrophobic pocket or decrease binding due to steric hindrance. The methyl group at the 4-position of the benzamide ring in this compound likely contributes to hydrophobic interactions within the binding site.

Hydrogen Bonding: The amide linkage in the benzamide scaffold is a key hydrogen bond donor and acceptor. Modifications to the N-substituent can influence the hydrogen bonding capacity of the molecule. The ethyl group in this compound is relatively small and flexible, allowing the amide N-H to participate in hydrogen bonding. Introducing larger or more complex groups on the nitrogen could either introduce new hydrogen bonding opportunities or sterically hinder existing ones.

The following table summarizes the impact of different substituents on the activity of various benzamide derivatives, providing insights that can be extrapolated to the this compound scaffold.

Derivative SeriesSubstituent VariationImpact on ActivityReference
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides2-CH3, 5-NO2 on phenyl ringIncreased inhibitory activity against α-glucosidase and α-amylase researchgate.net
N-(2-aminoethyl)benzamidesHalo- and nitro-substitutionsPotency influenced by steric and hydrophobic effects nih.gov
Benzimidazole derived carboxamidesMethoxy and isobutyl groupsStrong antiproliferative activity nih.govtandfonline.com
Chlorine-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamidesChlorine atoms on aldehyde and amine partsIncreased protistocidal activity mdpi.com

Stereochemical Effects on Ligand-Target Binding Hypotheses

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological properties. For derivatives of this compound, the introduction of chiral centers can lead to stereoisomers with distinct binding affinities and efficacies.

While this compound itself is not chiral, the introduction of a chiral center, for instance by modifying the N-ethyl group, would result in enantiomers. These enantiomers can interact differently with a chiral biological target, such as a protein binding site. One enantiomer may fit perfectly into the binding site, leading to a strong biological response, while the other may bind weakly or not at all.

A relevant example is the chloroacetamide herbicide dimethenamid, which has a chiral center. nih.gov Its herbicidal activity is primarily due to one of its stereoisomers, S-dimethenamid. nih.gov This highlights the importance of stereochemistry in the biological activity of chloro-substituted amide compounds. The synthesis of single enantiomers, or asymmetric synthesis, is often a key step in the development of chiral drugs to ensure that only the active enantiomer is administered.

The binding of a ligand to a target can be thought of as a "three-point attachment," where three specific interactions are required for optimal binding. If one of these interaction points is on a stereocenter, the two enantiomers will have different abilities to make all three contacts simultaneously. This can lead to significant differences in their binding affinities.

Comparative Analysis of Interaction Modes with Related Benzamide Scaffolds

The benzamide scaffold is a common motif in many biologically active molecules. ontosight.ai Comparing the interaction modes of this compound derivatives with other benzamide-containing compounds can provide valuable insights into the key structural features required for activity at a particular target.

For instance, a study on N-2-(phenylamino) benzamide derivatives as dual inhibitors of COX-2 and Topo I revealed that these compounds could effectively target both inflammation and tumor progression. nih.gov The interaction of these compounds with their targets likely involves hydrogen bonding from the amide group and hydrophobic interactions from the aromatic rings. The specific substitution pattern on the benzamide ring would then fine-tune the binding affinity and selectivity.

In another example, conformationally locked benzamide-type derivatives have been developed as binders for the protein cereblon (CRBN). nih.gov These compounds were designed to mimic the interactions of the natural CRBN degron. The introduction of ortho-substituents on the benzamide ring was found to improve binding affinity through the formation of intramolecular hydrogen bonds, which pre-organize the molecule for binding. nih.gov This suggests that for this compound, the ortho-chloro substituent may play a similar role in pre-organizing the conformation of the molecule for optimal interaction with its target.

The table below provides a comparative analysis of the interaction modes of different benzamide scaffolds.

Benzamide ScaffoldTargetKey InteractionsReference
N-2-(Phenylamino) benzamidesCOX-2, Topo IHydrogen bonding, hydrophobic interactions nih.gov
Conformationally locked benzamidesCereblon (CRBN)Intramolecular hydrogen bonds, hydrophobic interactions nih.gov
Bicyclo (aryl methyl) benzamidesGlycine Transporter Type 1 (GlyT1)Hydrogen bonding, polarizability, surface tension mdpi.com
2-chloro-N-(4-methylphenyl)benzamideCrystal LatticeIntermolecular N-H---O hydrogen bonds nih.gov

This comparative analysis highlights the versatility of the benzamide scaffold and demonstrates how different substitution patterns can be used to target a wide range of biological molecules through various types of interactions.

Pharmacophore Modeling and Lead Optimization Strategies (focused on chemical design principles)

Pharmacophore modeling is a powerful tool in the lead optimization phase of drug discovery. dovepress.comdergipark.org.trvcat.de It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a specific biological target. Once a pharmacophore model is established, it can be used to guide the design of new, more potent, and selective compounds.

For this compound derivatives, a pharmacophore model would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the N-H of the amide).

A hydrophobic/aromatic region (the substituted benzene (B151609) ring).

A halogen bond donor (the chlorine atom).

Lead optimization strategies based on such a pharmacophore model would focus on modifying the this compound structure to better fit the pharmacophore and to improve its drug-like properties. vcat.de This could involve:

Scaffold Hopping: Replacing the benzamide core with other chemical scaffolds that can present the same pharmacophoric features in the correct spatial orientation.

Substituent Modification: Systematically varying the substituents on the benzene ring and the N-ethyl group to optimize interactions with the target. For example, replacing the methyl group with other alkyl or alkoxy groups to probe for additional hydrophobic pockets in the binding site.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into its bioactive conformation. This can reduce the entropic penalty of binding and improve affinity. nih.gov

A crucial aspect of lead optimization is to simultaneously improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). dovepress.com Pharmacophore models can also be developed for anti-targets (e.g., metabolic enzymes or ion channels) to design out unwanted side effects. By combining pharmacophore modeling with other computational techniques like QSAR and molecular docking, a comprehensive in silico design and optimization strategy can be implemented to accelerate the discovery of new drug candidates based on the this compound scaffold.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N Ethyl 4 Methylbenzamide

Nucleophilic Substitution Reactions at the Chlorine Center

There is a lack of specific studies on the nucleophilic substitution reactions at the chlorine center of 2-chloro-N-ethyl-4-methylbenzamide. However, the reactivity of aryl chlorides in nucleophilic aromatic substitution (SNAr) is generally low unless activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the amide group is moderately deactivating, which might not be sufficient to facilitate SNAr reactions under standard conditions.

It is plausible that under forcing conditions, such as high temperatures and pressures with strong nucleophiles, substitution of the chlorine atom could be achieved. The N-ethyl-4-methylbenzamide moiety would likely influence the regioselectivity and rate of such reactions.

Oxidation and Reduction Chemistry of the Benzamide (B126) Moiety

Specific studies on the oxidation and reduction of this compound are not available. However, the oxidation of substituted benzenes often targets the alkyl side chains. libretexts.orglibretexts.org The methyl group at the 4-position could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, such as with hot acidic potassium permanganate, to yield 2-chloro-N-ethyl-4-carboxybenzamide. libretexts.orglibretexts.org The benzamide moiety itself is generally resistant to oxidation.

Reduction of the aromatic ring would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature. The amide functional group is also generally resistant to reduction, though it can be reduced to an amine using powerful reducing agents like lithium aluminum hydride.

Hydrolysis and Amide Bond Stability Studies

While no specific hydrolysis data for this compound exists, the hydrolysis of benzamides is a well-studied process. Amide hydrolysis can be catalyzed by either acid or base. acs.org The electronic effects of the substituents on the benzene (B151609) ring can influence the rate of hydrolysis. The chlorine atom at the ortho position may exert a mild electron-withdrawing inductive effect, which could slightly increase the susceptibility of the carbonyl carbon to nucleophilic attack by water or hydroxide (B78521) ions.

Kinetic studies on related N-substituted benzamides have provided insights into the mechanisms of hydrolysis. acs.orgnih.govrsc.org It is expected that the hydrolysis of this compound would follow a similar pattern, with the stability of the amide bond being dependent on pH and temperature.

Exploration of Rearrangement Reactions

There is no specific information regarding rearrangement reactions involving this compound. In a broader context, certain substituted amides can undergo rearrangement reactions. For instance, the Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom, but this is not applicable to the N-substituted amide . The Beckmann rearrangement involves the conversion of an oxime to an amide and is not a reaction that the parent amide would undergo. wikipedia.org It is possible that under specific conditions, rearrangements involving the substituents on the aromatic ring could occur, but this remains speculative without direct experimental evidence.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not present in the available literature. To understand the reaction mechanisms and energy profiles of its potential transformations, dedicated experimental studies would be required. Such studies would involve measuring reaction rates under various conditions to determine rate laws and activation parameters (enthalpy and entropy of activation). rsc.org Thermodynamic studies would focus on measuring the equilibrium constants and enthalpies of reaction to determine the Gibbs free energy changes for key transformations. researchgate.netacs.org

Without experimental data, any discussion of the kinetics and thermodynamics would be purely theoretical, based on analogies to similar, better-studied systems.

Future Directions and Emerging Research Opportunities for 2 Chloro N Ethyl 4 Methylbenzamide

Development of Novel Synthetic Methodologies for Diversification

The exploration of 2-chloro-N-ethyl-4-methylbenzamide's potential is intrinsically linked to the development of efficient and versatile synthetic routes that allow for the creation of a diverse library of analogues. While classical amide bond formation reactions provide a basic framework, future research should focus on more advanced and sustainable methodologies.

Modern cross-coupling reactions, particularly those catalyzed by palladium, offer a powerful tool for the synthesis and diversification of N-alkylated benzamides. nih.govacs.org For instance, the palladium-catalyzed amidation of 2-chloro-4-methylbenzoyl chloride with ethylamine (B1201723) represents a direct and efficient route to the target compound. Diversification can be readily achieved by employing a variety of substituted amines in this reaction. Furthermore, the use of a dual-base system, such as DBU and NaTFA, could enable these couplings under milder, homogeneous conditions, even with less reactive aryl chlorides. acs.org

Visible-light photoredox catalysis is another promising avenue for the formation of the crucial C-N bond in this compound and its derivatives. nih.govacs.orgvirginia.edu This approach offers a greener alternative to traditional methods, often proceeding under mild conditions with high functional group tolerance. Research in this area could focus on developing photoredox-mediated couplings between derivatives of 2-chloro-4-methylbenzoic acid and a range of nitrogen-containing nucleophiles.

Moreover, the "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents, presents an atom-economical and environmentally benign method for the N-alkylation of benzamides. researchgate.net This would involve the reaction of 2-chloro-4-methylbenzamide (B14488990) with ethanol (B145695) in the presence of a suitable catalyst, generating water as the only byproduct. The development of robust catalysts for this transformation would significantly enhance the sustainable synthesis of this compound and its analogues.

Applications in Advanced Chemical Material Design (Theoretical Considerations)

The unique substitution pattern of this compound suggests several theoretical applications in the design of advanced chemical materials. The interplay between the electron-withdrawing chloro group, the electron-donating methyl group, and the hydrogen-bonding capability of the amide functionality can be exploited to tailor material properties.

In polymer chemistry, benzamides are known to be useful building blocks. researchgate.net The incorporation of this compound as a monomer or a pendant group could lead to polymers with enhanced thermal stability and specific solubility profiles. The chlorine substituent, in particular, can increase the lipophilicity and influence the packing of polymer chains, potentially leading to materials with desirable mechanical or optical properties. acs.orgresearchgate.net

The structure of this compound also lends itself to the design of liquid crystals. The rigid aromatic core, combined with the flexible ethyl chain and the potential for intermolecular hydrogen bonding, are key features for inducing mesomorphic behavior. nih.govrsc.org Theoretical studies could explore how modifications to the alkyl chain length or the introduction of additional substituents on the phenyl ring could influence the formation of various liquid crystalline phases. The size and position of the chloro substituent are expected to play a critical role in determining the molecular packing and, consequently, the mesomorphic properties. nih.govrsc.org

Integration with High-Throughput Synthesis and Screening Platforms

To rapidly explore the structure-activity relationships of this compound derivatives, integration with high-throughput synthesis and screening platforms is essential. nih.gov These automated systems can accelerate the generation of large and diverse compound libraries, enabling the efficient discovery of molecules with desired properties. chemistryworld.com

A primary goal would be to establish a robust and automated synthetic workflow for the production of a library based on the 2-chloro-4-methylbenzamide scaffold. This could involve parallel synthesis techniques where a common intermediate, such as 2-chloro-4-methylbenzoyl chloride, is reacted with a diverse set of amines in a multi-well format. prolabas.com The resulting library of amides could then be screened for a wide range of properties, from biological activity to material characteristics.

The table below illustrates a hypothetical library of derivatives that could be synthesized for high-throughput screening, showcasing the potential for diversification at the N-substituent position.

Compound ID N-Substituent Potential Application Area
CEM-001EthylStarting point/Reference
CEM-002PropylMaterial Science, Biological Screening
CEM-003IsopropylBiological Screening
CEM-004CyclohexylMaterial Science
CEM-005BenzylBiological Screening
CEM-0062-PhenylethylBiological Screening, Material Science
CEM-0074-FluorobenzylBiological Screening (Probe for SAR)
CEM-0082-MorpholinoethylBiological Screening

Computational screening methods can be employed in conjunction with high-throughput synthesis. nih.govtandfonline.com By using techniques like 3D-QSAR and molecular docking, it is possible to predict the potential activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the discovery process. nih.govtandfonline.com

Exploration of Bio-orthogonal Chemistry and Probing Applications (Non-clinical, mechanistic)

Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The chloro-substituent on the aromatic ring of this compound offers a potential handle for bio-orthogonal ligation reactions. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, specific catalytic systems or reaction conditions can enable their participation in such transformations.

For instance, chloroquinoxalines have been shown to undergo bio-orthogonal reactions with ortho-dithiophenols. researchgate.netnih.gov Future research could investigate whether the chloro-group in this compound can be similarly activated for selective labeling of biomolecules. This would involve designing complementary reaction partners that react specifically with the chloro-substituted benzamide (B126) under physiological conditions.

The development of such a bio-orthogonal reaction would open the door to creating chemical probes for studying biological systems at a mechanistic level. rockefeller.edunih.govnih.gov For example, by attaching a reporter group (like a fluorophore or an affinity tag) to a derivative of this compound, it could be used to label specific proteins or other biomolecules in a cellular context, allowing for their visualization and functional characterization.

Interdisciplinary Research Synergies and Collaborative Paradigms

The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. chemikailproteomics.com Collaborative efforts between synthetic chemists, material scientists, computational chemists, and chemical biologists will be crucial to fully realize the opportunities presented by this compound.

Synthetic Chemistry and Material Science: Joint efforts would focus on designing and synthesizing novel benzamide-based polymers and liquid crystals. Synthetic chemists would provide a diverse range of monomers, while material scientists would characterize their physical and chemical properties.

Computational Chemistry and High-Throughput Screening: Computational chemists can guide the design of compound libraries for high-throughput synthesis and screening by predicting the properties of virtual molecules. tandfonline.com This synergy would accelerate the discovery of derivatives with optimized characteristics.

Chemical Biology and Synthetic Chemistry: The development of this compound-based chemical probes for bio-orthogonal applications would require close collaboration between synthetic chemists, who would design and create the probes, and chemical biologists, who would apply them in biological systems. rockefeller.educhemikailproteomics.com

A successful research program will rely on an integrated approach where discoveries in one field inform and guide research in another. This collaborative paradigm will be essential for efficiently navigating the research landscape and unlocking the full scientific potential of this compound and its derivatives.

Q & A

Q. Q1: What are the optimal synthetic routes for 2-chloro-N-ethyl-4-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling 2-chloro-4-methylbenzoic acid with ethylamine derivatives. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form an active ester intermediate at low temperatures (-50°C) .
  • Amide bond formation : React with ethylamine under inert conditions (e.g., nitrogen atmosphere).
  • Purification : Column chromatography or HPLC for isolating the product (yields: 66–84% reported in similar benzamide syntheses) .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Coupling AgentDCC/HOBtMaximizes activation efficiency
Temperature-50°C to 0°CReduces side reactions
SolventDry dichloromethane or DMFEnhances solubility

Q. Q2: How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and aromatic protons (δ 7.2–8.0 ppm for substituted benzene) .
    • ¹³C NMR : Carbonyl signal at ~168 ppm (C=O), aromatic carbons at 120–140 ppm .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₀H₁₂ClNO).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement (R factor < 0.05) .

Advanced Research Questions

Q. Q3: How can crystallographic data resolve contradictions in reported molecular geometries of benzamide derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution SCXRD (e.g., Bruker D8 Venture) to measure bond lengths and angles. For example, C=O bond lengths in similar compounds are ~1.21 Å .
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • R factor : <0.03 indicates high accuracy.
    • Thermal displacement parameters : Validate isotropic/anisotropic models .
  • Case Study : In N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, SCXRD resolved discrepancies in amide group planarity, showing a dihedral angle of 8.2° between benzene rings .

Q. Table 2: Key Crystallographic Metrics

MetricIdeal RangeExample Value
R factor<0.030.028
C–C bond length (Å)1.40–1.541.48
Data-to-parameter ratio>1016.6

Q. Q4: What advanced spectroscopic methods can elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Fluorescence Spectroscopy : Study binding affinity by monitoring fluorescence quenching. For example, Pb²⁺ interaction with benzamide derivatives showed optimal fluorescence intensity at pH 6.5–7.5 .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions.
  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinase inhibitors).

Q. Q5: How do substituent effects (e.g., chloro, ethyl groups) influence the compound’s electronic properties?

Methodological Answer:

  • Computational Analysis :
    • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. Chloro groups increase electron-withdrawing effects, lowering HOMO-LUMO gaps by ~0.5 eV in similar compounds .
    • Hammett Constants : σₚ values for substituents (Cl: +0.23, CH₃: -0.17) predict reactivity in electrophilic substitution .

Q. Table 3: Substituent Effects on Reactivity

SubstituentHammett (σₚ)Electronic Effect
-Cl+0.23Electron-withdrawing
-CH₂CH₃-0.15Electron-donating

Q. Q6: What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the amide bond .
    • Thermal Stability : TGA analysis shows decomposition onset at ~200°C for benzamide derivatives .
  • Lyophilization : For long-term storage, lyophilize in inert matrices (e.g., trehalose) to prevent oxidation .

Contradiction Analysis

Q. Q7: How to address conflicting reports on the biological activity of this compound analogs?

Methodological Answer:

  • Standardized Assays : Use identical cell lines (e.g., HEK293) and protocols (e.g., MTT assay) for reproducibility.
  • Meta-Analysis : Compare IC₅₀ values across studies. For example, discrepancies in antiproliferative activity (IC₅₀: 5–50 μM) may arise from varying assay conditions .
  • Structural Analogues : Test derivatives with controlled modifications (e.g., nitro vs. methoxy groups) to isolate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.